4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
4-Methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. It features a benzenesulfonamide moiety attached to an indolinone structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
4-Methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis mechanisms.
Chemical Biology: It serves as a tool compound for probing biological pathways involving sulfonamide and indolinone structures.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications in various diseases, including cancer and inflammatory conditions.
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is acetylcholine esterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. It plays a crucial role in the functioning of the nervous system .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapse. The increased acetylcholine levels enhance cholinergic transmission, which can affect various physiological processes .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, memory, and learning . By inhibiting AChE, the compound potentially impacts these processes by modulating the levels of acetylcholine .
Result of Action
The inhibition of AChE by this compound can lead to increased acetylcholine levels, which can have various effects at the cellular level, depending on the specific cells and tissues involved . For instance, in neurons, increased acetylcholine can enhance synaptic transmission, potentially affecting cognitive functions .
Future Directions
The future directions in the research of similar compounds involve further development as potential therapeutic agents . For example, one compound exhibited strong cytotoxicity against three human cancer cell lines and was suggested as a promising candidate for further development as an anticancer agent .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, possess various biological activities . They have been found to interact with multiple receptors, which could potentially include enzymes, proteins, and other biomolecules
Cellular Effects
It is plausible that it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide at different dosages in animal models have not been reported yet. Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Sulfonamide Formation: The indolinone intermediate is then reacted with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine or pyridine to form the sulfonamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the sulfonamide group or the indolinone ring to yield reduced products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.
Comparison with Similar Compounds
Indolinone Derivatives: Compounds with similar indolinone structures, such as oxindole derivatives, share some biological activities but differ in their specific targets and potency.
Sulfonamide Derivatives: Other sulfonamide compounds, like sulfa drugs, have antimicrobial properties but may not exhibit the same anticancer activities.
Uniqueness: 4-Methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is unique due to its combined indolinone and sulfonamide moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-3-6-14(7-4-11)22(20,21)17-13-5-8-15-12(9-13)10-16(19)18(15)2/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQINWWUVBZUHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.